molecular formula C13H21NO B13589753 3-Amino-3-(4-isobutylphenyl)propan-1-ol

3-Amino-3-(4-isobutylphenyl)propan-1-ol

Cat. No.: B13589753
M. Wt: 207.31 g/mol
InChI Key: HLAQDBXAZQWHPF-UHFFFAOYSA-N
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Description

3-Amino-3-(4-isobutylphenyl)propan-1-ol: is an organic compound that belongs to the class of propanolamines It features a phenyl ring substituted with an isobutyl group and an amino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-isobutylphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-isobutylbenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with nitromethane to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the corresponding amine.

    Hydroxylation: Finally, the amine is hydroxylated using a hydroxylating agent, such as sodium borohydride, to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(4-isobutylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary or tertiary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 3-(4-isobutylphenyl)propan-1-one.

    Reduction: Formation of 3-(4-isobutylphenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Amino-3-(4-isobutylphenyl)propan-1-ol is used as a building block in organic synthesis. It can be employed in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a ligand in receptor binding studies. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for designing new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-isobutylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with receptors or enzymes, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation or function of key proteins.

Comparison with Similar Compounds

  • 3-Amino-3-(4-isopropylphenyl)propan-1-ol
  • 3-Amino-3-(4-chlorophenyl)propan-1-ol
  • 3-Amino-3-(4-methoxyphenyl)propan-1-ol

Comparison:

  • 3-Amino-3-(4-isopropylphenyl)propan-1-ol: Similar in structure but with an isopropyl group instead of an isobutyl group. This difference can affect the compound’s hydrophobicity and binding affinity.
  • 3-Amino-3-(4-chlorophenyl)propan-1-ol: Contains a chlorine atom, which can influence the compound’s reactivity and biological activity.
  • 3-Amino-3-(4-methoxyphenyl)propan-1-ol: The presence of a methoxy group can alter the compound’s electronic properties and interactions with molecular targets.

Uniqueness: 3-Amino-3-(4-isobutylphenyl)propan-1-ol is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The isobutyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-amino-3-[4-(2-methylpropyl)phenyl]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-10(2)9-11-3-5-12(6-4-11)13(14)7-8-15/h3-6,10,13,15H,7-9,14H2,1-2H3

InChI Key

HLAQDBXAZQWHPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

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